
2-propyl-N-3-pyridinylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-N-3-pyridinylpentanamide, also known as CPP-115, is a chemical compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
2-propyl-N-3-pyridinylpentanamide works by inhibiting GABA aminotransferase, an enzyme that is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, 2-propyl-N-3-pyridinylpentanamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action makes 2-propyl-N-3-pyridinylpentanamide a potential treatment for various neurological disorders that are characterized by an imbalance between inhibitory and excitatory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that 2-propyl-N-3-pyridinylpentanamide can increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This has been shown to have a number of biochemical and physiological effects, including anxiolytic effects, anticonvulsant effects, and anti-addictive effects. 2-propyl-N-3-pyridinylpentanamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by seizures and other neurological insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-propyl-N-3-pyridinylpentanamide for use in scientific research is its high potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one limitation of 2-propyl-N-3-pyridinylpentanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-propyl-N-3-pyridinylpentanamide. One area of interest is the potential use of 2-propyl-N-3-pyridinylpentanamide in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another area of interest is the potential use of 2-propyl-N-3-pyridinylpentanamide in the treatment of anxiety disorders, which are characterized by an imbalance between inhibitory and excitatory neurotransmission. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 2-propyl-N-3-pyridinylpentanamide and its potential use in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-propyl-N-3-pyridinylpentanamide involves the reaction of 3-pyridinecarboxylic acid with 2-propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 5-bromo-1-pentanoyl chloride to form the final product, 2-propyl-N-3-pyridinylpentanamide. The synthesis of 2-propyl-N-3-pyridinylpentanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-propyl-N-3-pyridinylpentanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that 2-propyl-N-3-pyridinylpentanamide can increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This makes it a potential treatment for epilepsy, addiction, and anxiety, all of which are characterized by an imbalance between inhibitory and excitatory neurotransmission.
Propiedades
IUPAC Name |
2-propyl-N-pyridin-3-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-6-11(7-4-2)13(16)15-12-8-5-9-14-10-12/h5,8-11H,3-4,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBHJHDRRLZLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-N-(3-pyridyl)valeramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

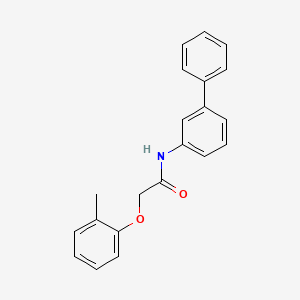
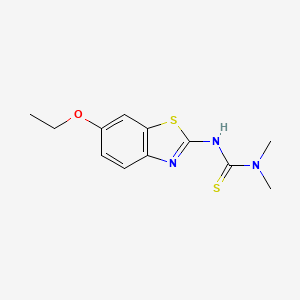
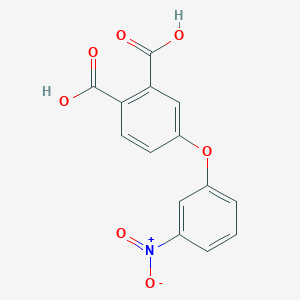

![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)

![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)

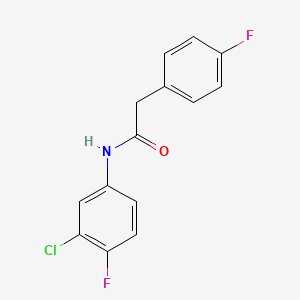
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
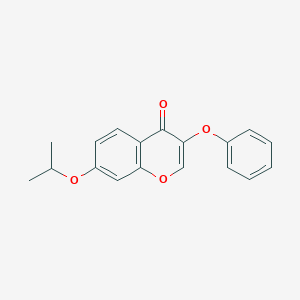
![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)